1-(2-fluoroethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazine
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Overview
Description
1-(2-fluoroethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a 2-fluoroethyl group and a sulfonyl group attached to a 1-methyl-1H-imidazol-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazine can be achieved through a multi-step process involving the following key steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine derivatives.
Introduction of the 2-Fluoroethyl Group: The 2-fluoroethyl group can be introduced via nucleophilic substitution reactions using 2-fluoroethyl halides.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through cyclization reactions involving appropriate precursors such as glyoxal and ammonia.
Final Coupling Reaction: The final step involves coupling the imidazole moiety with the piperazine ring through a sulfonyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and appropriate alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(2-fluoroethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Biological Research: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloroethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazine
- 1-(2-bromoethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazine
- 1-(2-iodoethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazine
Uniqueness
1-(2-fluoroethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazine is unique due to the presence of the 2-fluoroethyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. This uniqueness may translate to different biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-(1-methylimidazol-4-yl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O2S/c1-13-8-10(12-9-13)18(16,17)15-6-4-14(3-2-11)5-7-15/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLVRLGNYFHROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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